Cas no 2411288-02-1 (2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide)

2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide is a specialized organic compound featuring a chloro-substituted oxazole core linked to an acetamide moiety via a methylene bridge. Its bifunctional structure, incorporating reactive chloro groups, makes it a valuable intermediate in synthetic organic chemistry, particularly for the development of heterocyclic compounds and agrochemicals. The presence of dual chloro substituents enhances its electrophilic reactivity, facilitating nucleophilic substitution reactions. This compound is characterized by its stability under controlled conditions and precise reactivity profile, enabling selective modifications in multi-step syntheses. Its utility in constructing complex molecular architectures underscores its importance in pharmaceutical and agricultural research applications.
2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide structure
2411288-02-1 structure
Product name:2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide
CAS No:2411288-02-1
MF:C6H6Cl2N2O2
Molecular Weight:209.030039310455
CID:5360519

2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide 化学的及び物理的性質

名前と識別子

    • 2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide
    • Z3850233068
    • インチ: 1S/C6H6Cl2N2O2/c7-1-5(11)9-2-4-3-12-6(8)10-4/h3H,1-2H2,(H,9,11)
    • InChIKey: VVDUUSRWXYISPW-UHFFFAOYSA-N
    • SMILES: ClCC(NCC1=COC(=N1)Cl)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 168
  • トポロジー分子極性表面積: 55.1
  • XLogP3: 1.1

2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-7441589-0.05g
2-chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide
2411288-02-1 95.0%
0.05g
$246.0 2025-03-11
1PlusChem
1P02AEA5-50mg
2-chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide
2411288-02-1 90%
50mg
$356.00 2023-12-18

2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide 関連文献

2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamideに関する追加情報

2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide: A Comprehensive Overview

2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide, also known by its CAS number 2411288-02-1, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The molecule consists of a chlorinated acetamide group attached to a 1,3-oxazole ring, which introduces interesting electronic and steric effects that can influence its reactivity and biological activity.

The synthesis of 2-Chloro-N-[(2-chloro-1,3-oxazol-4-yl)methyl]acetamide involves a multi-step process that typically begins with the preparation of the oxazole ring. Oxazole derivatives are known for their versatility in organic synthesis, and the presence of two chlorine atoms in this compound adds further complexity and functionality. Recent studies have explored various methods to optimize the synthesis of this compound, including the use of microwave-assisted reactions and catalytic systems that enhance reaction efficiency and selectivity.

The structural features of 2-Chloro-N- make it a valuable tool in medicinal chemistry. The oxazole ring is a common motif in many bioactive compounds, and the substitution pattern in this molecule allows for potential interactions with biological targets such as enzymes or receptors. Researchers have investigated the compound's ability to inhibit certain enzymes, particularly those involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.

In addition to its pharmacological applications, CAS No 2411288-based compounds have been studied for their role in agrochemicals. The molecule's stability under various environmental conditions makes it a candidate for use in pesticides or herbicides. Recent advancements in green chemistry have also led to the exploration of more sustainable methods for synthesizing this compound, reducing its environmental footprint while maintaining its efficacy.

The latest research on 2-Chloro-N- has focused on understanding its mechanism of action at the molecular level. Advanced computational techniques, such as molecular docking and dynamics simulations, have provided insights into how this compound interacts with target proteins. These studies have revealed that the chlorinated groups play a critical role in stabilizing key interactions, which could be exploited for designing more potent analogs.

Furthermore, the compound's photophysical properties have been examined for applications in materials science. The oxazole moiety is known to exhibit fluorescence under certain conditions, and modifications to the structure of CAS No 2411288-based compounds have shown promise in developing new materials for optoelectronic devices.

In conclusion, 2-Chloro-N- represents a versatile platform for exploring diverse chemical and biological applications. Its unique structure, combined with recent advancements in synthetic methodologies and computational modeling, positions it as a valuable compound for future research and development across multiple disciplines.

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